![molecular formula C17H17ClN4O4S B2728441 2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251603-48-1](/img/structure/B2728441.png)
2-(4-chlorobenzyl)-6-(morpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Description
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-ones are a class of compounds that have been used in the preparation of various pharmaceuticals . They are known to be potent and selective inhibitors of synaptosomal uptake of 5-hydroxytryptamine .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-a]pyridin-3(2H)-ones can be analyzed using various spectroscopic methods, including FTIR and FT-Raman spectroscopy . XRD studies can reveal the crystalline structure of these compounds .Scientific Research Applications
Supramolecular Synthons in Solid State
Research on 1,2,4-Triazolo[1,5-a]pyridines, which share a core structure with the chemical , has highlighted their potential as pharmacophores. The structural chemistry of these compounds is significant for both pharmaceutical development and application in crystal engineering, due to their unique electronic and intermolecular interaction characteristics (Chai et al., 2019).
Synthesis from N-(Phenylsulfonyl)benzohydrazonoyl Chloride
The preparation of 3-Phenyl[1,2,4]triazolo[4,3-a]pyridines, including derivatives structurally similar to the chemical of interest, from N-(Phenylsulfonyl)benzohydrazonoyl chloride was explored. This process showcases the versatility and reactivity of the [1,2,4]triazolo[4,3-a]pyridine core in various synthetic routes (Ito et al., 1980).
Antimicrobial Activities
Some derivatives of 1,2,4-Triazolo[1,5-a]pyridines, which are related to the chemical , have been synthesized and demonstrated to have antimicrobial activities. This highlights the potential use of such compounds in the development of new antimicrobial agents (Bektaş et al., 2007).
Antitumor Evaluation and Molecular Docking
Research into morpholinylchalcones, a group that includes similar structures, has led to the development of new compounds with promising antitumor activities. These studies not only provide insights into potential cancer therapies but also contribute to the field of molecular docking and drug design (Muhammad et al., 2017).
Potential Antihypertensive Agents
1,2,4-Triazolo[1,5-a]pyridines, related to the chemical of interest, have been synthesized and evaluated for their potential as antihypertensive agents. This research contributes to the understanding and development of new treatments for hypertension (Bayomi et al., 1999).
Reactions with Aminoheterocycles
The reactivity of enaminones with aminoheterocycles leading to azolopyrimidines and azolopyridines, closely related to 1,2,4-Triazolo[1,5-a]pyridines, has been studied. These findings are crucial in the field of organic synthesis and heterocyclic chemistry (Almazroa et al., 2004).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-6-morpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O4S/c18-14-3-1-13(2-4-14)11-22-17(23)21-12-15(5-6-16(21)19-22)27(24,25)20-7-9-26-10-8-20/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMVRYRGJIJCNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)Cl)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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